![molecular formula C16H14ClNO3 B5708632 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5708632.png)
2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate, also known as CBAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate is not yet fully understood. However, it is believed to act as a reactive oxygen species (ROS) scavenger, protecting cells from oxidative damage. 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate may also inhibit the activity of certain enzymes involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate has been shown to have antioxidant properties, protecting cells from oxidative stress. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro. However, more research is needed to fully understand the biochemical and physiological effects of 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate.
Advantages and Limitations for Lab Experiments
One advantage of 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate is its fluorescent properties, which make it useful as a probe for detecting oxidative stress in biological systems. However, 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate has a relatively low yield in its synthesis process, which can make it difficult to obtain in large quantities for use in experiments.
Future Directions
There are several future directions for research on 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate. One area of interest is its potential as an antitumor agent, with further studies needed to determine its efficacy in vivo. 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate could also be further developed as a fluorescent probe for measuring oxidative stress in vivo. Additionally, research could focus on optimizing the synthesis process of 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate to increase its yield and availability for use in experiments.
In conclusion, 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate is a chemical compound with potential applications in various scientific research areas. Its fluorescent properties and potential as an antioxidant and antitumor agent make it an interesting subject for further study. However, more research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate involves a multistep process that starts with the reaction of 4-chlorobenzylamine with phosgene to form 4-chlorobenzyl isocyanate. This intermediate is then reacted with 2-aminophenyl acetate to produce 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate. The overall yield of the synthesis is around 40%.
Scientific Research Applications
2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate has shown potential in various scientific research applications. One of the main areas of interest is its use as a fluorescent probe for detecting and measuring oxidative stress in biological systems. 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate has also been studied for its potential as an antitumor agent, with promising results in vitro.
properties
IUPAC Name |
[2-[(4-chlorophenyl)methylcarbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11(19)21-15-5-3-2-4-14(15)16(20)18-10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQAHNJGKQJRCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorobenzyl)carbamoyl]phenyl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




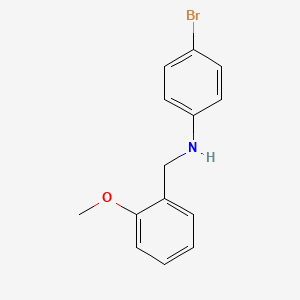
![2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5708576.png)

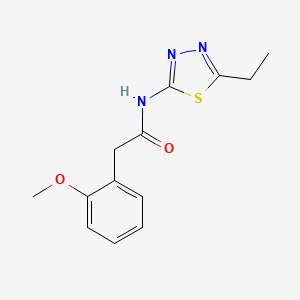
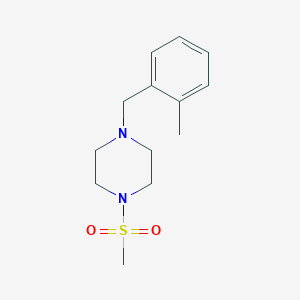
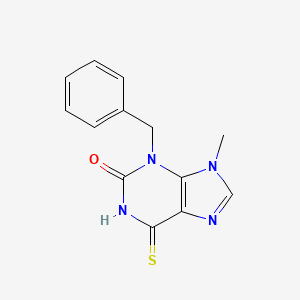

![4-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B5708613.png)
![1-[3-(2-furyl)acryloyl]-4-phenylpiperazine](/img/structure/B5708621.png)
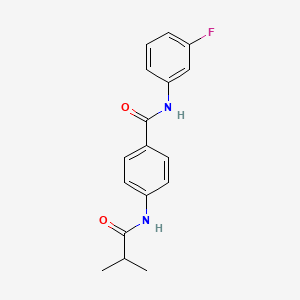
![1-[4-(benzyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5708626.png)